![molecular formula C17H20N2O5 B2531005 4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775344-89-2](/img/structure/B2531005.png)

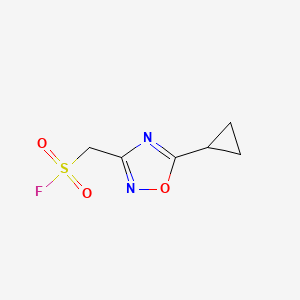

4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

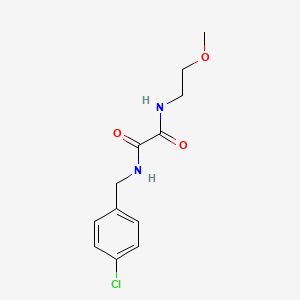

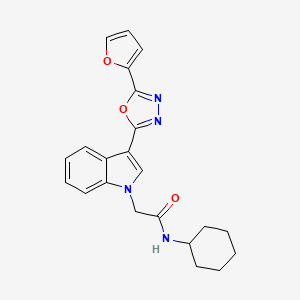

The compound "4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione" is a structurally complex molecule that likely exhibits a range of biological activities due to its furo[3,4-d]pyrimidine scaffold. This core structure is a common feature in various compounds with potential pharmacological properties. The presence of ethoxy and methoxyethyl substituents suggests increased solubility and potential for specific interactions with biological targets.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in the literature. For instance, 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones were prepared by reacting ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines . Similarly, 2,4-diamino-6-hydroxypyrimidines were synthesized through C5-alkylation or cyclization processes . Although the exact synthesis of the compound is not detailed, these methods provide insight into possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied. For example, the crystal structure of a related compound, 3-(4'-Methoxyl)-phenyl-5-cyano-6-methylthio pyrimidine-2, 4-diones, was determined by X-ray diffraction, revealing a planar pyrimidine ring and a significant dihedral angle with the attached benzene ring . This suggests that the compound of interest may also exhibit a planar pyrimidine ring, which could be crucial for its biological activity.

Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo various chemical reactions. The compound 5-Methoxyfuroxano[3,4-d]pyrimidine reacts with electron-rich arenes and ethylene derivatives to yield substituted products . This reactivity could be relevant for the compound , as modifications at specific positions on the pyrimidine ring could be used to fine-tune its properties or to attach it to other molecules or carriers.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be inferred from related compounds. For instance, the crystal and molecular structure of 4-Arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives revealed the formation of centrosymmetric dimers and a slightly distorted half-chair conformation of the saturated ring . These structural features can affect the melting point, solubility, and stability of the compounds. The presence of ethoxy and methoxyethyl groups in the compound of interest is likely to influence its solubility and may enhance its interaction with biological membranes or proteins.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

The compound is part of broader research into heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their diverse biological activities. For instance, a study describes the synthesis of functionalized pyrimidin-2-one derivatives, showcasing the compound's role in generating new chemical entities with potential pharmaceutical applications. These derivatives are obtained through reactions involving semicarbazones, thiosemicarbazones, urea, and thiourea, highlighting the versatility of pyrimidin-2-one scaffolds in medicinal chemistry (El-Nabi, El-Din, & Fahmi, 2003).

Novel Synthesis Methods

Innovative synthesis methods for heterocyclic compounds, including the one discussed, are critical for advancing pharmaceutical research. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione derivatives from 6-amino-1,3-dimethyluracil shows the importance of developing new synthetic routes. These compounds, including variations of the one , exhibit a range of activities, emphasizing the need for efficient synthesis methods in drug discovery and development (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Application in Polymer Solar Cells

The compound is part of research into materials science, specifically in the development of polymer solar cells. A study on an alcohol-soluble n-type conjugated polyelectrolyte highlights the application of similar heterocyclic compounds in enhancing the efficiency of polymer solar cells. The electron-deficient nature and planar structure of these compounds improve conductivity and electron mobility, demonstrating the compound's potential in renewable energy technologies (Hu et al., 2015).

Antiviral and Antimicrobial Activities

Research into the antiviral and antimicrobial potential of heterocyclic compounds is vital. Studies on the synthesis of pyrimidine derivatives and their biological evaluation against various microorganisms indicate the therapeutic potential of these compounds. Such research underscores the importance of heterocyclic chemistry in developing new treatments for infectious diseases (Younes, Mohamed, & Albayati, 2013).

Crystal Structure Analysis

The crystal structure analysis of related compounds provides insights into their chemical properties and potential applications. Studies on the molecular and crystal structures of pyrido[2,3-d]pyrimidine derivatives reveal the interaction patterns that could influence their biological activity and solubility. Understanding these structural aspects is crucial for designing more effective drugs (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Wirkmechanismus

Target of action

Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit EGFR tyrosine kinase , which plays a crucial role in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Mode of action

These compounds interact with EGFR tyrosine kinase, inhibiting its activity . This inhibition can lead to a decrease in the phosphorylation of downstream proteins, disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical pathways

The inhibition of EGFR tyrosine kinase affects multiple downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and apoptosis .

Pharmacokinetics

They also have the ability to inhibit P-glycoprotein, which can affect drug efflux and influence bioavailability .

Result of action

The inhibition of EGFR tyrosine kinase by these compounds can lead to cell cycle arrest and increased apoptosis . For example, one study found that a similar compound induced cell cycle arrest at the S phase and significantly increased total apoptosis in the MDA-MB-468 cell line .

Eigenschaften

IUPAC Name |

4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-3-23-12-6-4-11(5-7-12)15-14-13(10-24-16(14)20)19(8-9-22-2)17(21)18-15/h4-7,15H,3,8-10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRUNUIIDHPQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxybenzenesulfonamide](/img/structure/B2530925.png)

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)

![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)